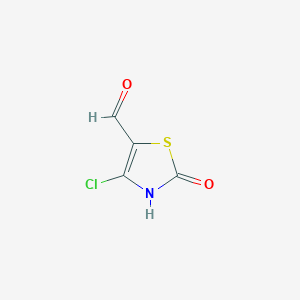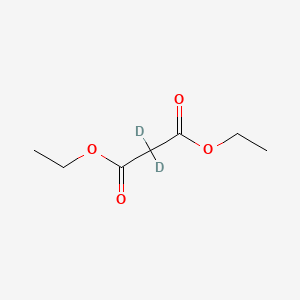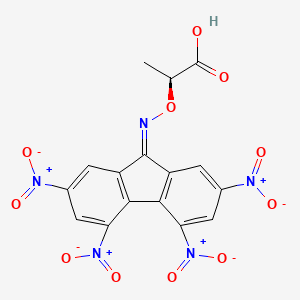
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Vue d'ensemble
Description
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (4-Cl-THC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 4-Cl-THC has a wide range of biochemical and physiological effects and is a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Synthesis of Coumarin-Chalcone Hybrid Molecules
The compound is used in the synthesis of coumarin-chalcone hybrid molecules . These hybrid molecules are synthesized using various aromatic aldehydes and have shown significant antioxidant potential . Specifically, compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Antioxidant Activity
The compound plays a crucial role in the inhibition of oxidative stress . Oxidative stress is a prime mechanism in the treatment of several disease conditions . The coumarin-chalcone treatment, which uses this compound in its synthesis, has the potential to be optimized further to generate scaffolds capable to treat many pathological conditions .
Reaction with Monosubstituted Ureas
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde reacts with monosubstituted ureas to give cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas . This reaction involves a rearrangement with oxide ion transfer . The cis (Z) Isomers are formed in methanol or dimethylformamide, while both individual cis (Z) and trans (E) isomers and their mixtures are isolated in the reaction performed in acetic acid .
Synthesis of Thiadiazole
The compound is used in the synthesis of thiadiazole . Thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . It has been used in the development of various pharmaceuticals due to its wide range of biological activities .
Propriétés
IUPAC Name |
4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVASOIWDZPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480054 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | |
CAS RN |
55359-96-1 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)






